molecular formula C15H9ClF3N5O B4428119 N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B4428119
M. Wt: 367.71 g/mol
InChI Key: MDXFUBBLUKSZDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide, also known as CTB or Compound 1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CTB is a benzamide derivative that has been shown to have anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immunity. This compound may also act by inhibiting the production of reactive oxygen species (ROS), which are known to contribute to inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This compound has also been shown to reduce pain behavior in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide is that it has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. Another advantage is that the synthesis of this compound has been optimized for laboratory use, and the purity and yield of the compound have been reported in the literature.
One limitation of this compound is that its mechanism of action is not fully understood. Further research is needed to elucidate the precise molecular targets of this compound. Another limitation is that this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide. One direction is to further elucidate the mechanism of action of this compound. This could involve identifying the molecular targets of this compound and investigating the signaling pathways that are affected by this compound. Another direction is to study the safety and efficacy of this compound in human clinical trials. This could involve testing this compound in patients with inflammatory and pain disorders to determine its therapeutic potential. Additionally, the development of new analogs of this compound could lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. It has also been shown to reduce pain behavior in animal models of pain.

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N5O/c16-13-5-4-10(7-12(13)15(17,18)19)21-14(25)9-2-1-3-11(6-9)24-8-20-22-23-24/h1-8H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXFUBBLUKSZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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